
2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone, also known as MPFE, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Wirkmechanismus
The exact mechanism of action of 2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is not fully understood, but it is believed to act on the brain's reward system by inhibiting the reuptake of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which may be responsible for the compound's effects on mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects, including an increase in locomotor activity and a decrease in anxiety-like behavior in animal models. It has also been found to have an effect on the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone in lab experiments is its ability to selectively target the brain's reward system, making it a useful tool for studying addiction and related disorders. However, one limitation of this compound is that its effects may vary depending on the dose and route of administration, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone, including further studies on its mechanism of action and its potential applications in the treatment of addiction and related disorders. Additionally, there is a need for more research on the long-term effects of this compound and its potential for abuse. Overall, this compound shows promise as a therapeutic agent and a tool for studying the brain's reward system, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of 2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone involves several steps, including the reaction of 2-fluorophenol with sodium hydride, followed by the reaction of the resulting product with 4-(methylsulfonyl)piperidine. The final product is obtained through the reaction of the intermediate product with ethyl chloroformate.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluorophenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone has been studied for its potential applications in the treatment of various medical conditions, including depression, anxiety, and addiction. It has been found to have an effect on the brain's reward system, which may be useful in the treatment of addiction. Additionally, this compound has been found to have anxiolytic and antidepressant effects in animal models, indicating its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-1-(4-methylsulfonylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c1-21(18,19)11-6-8-16(9-7-11)14(17)10-20-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAYGNADVFTRTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


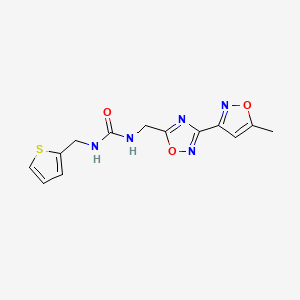
![(E)-3-[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]-2-cyano-N-methylprop-2-enamide](/img/structure/B2900519.png)
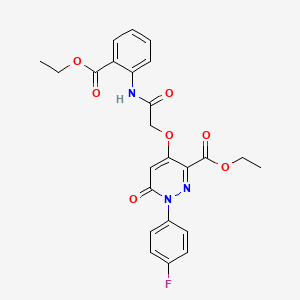
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2900521.png)
![3-{2-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2900524.png)
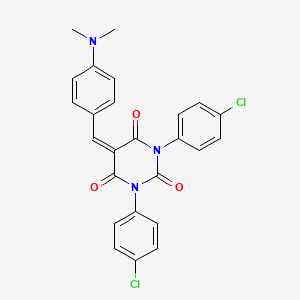
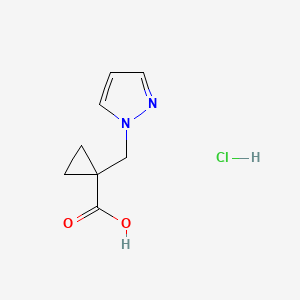

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2900529.png)
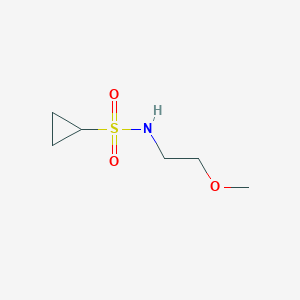


![(2E)-3-(dimethylamino)-1-[2-(3-fluorophenyl)-4-methyl-1,3-oxazol-5-yl]prop-2-en-1-one](/img/structure/B2900537.png)